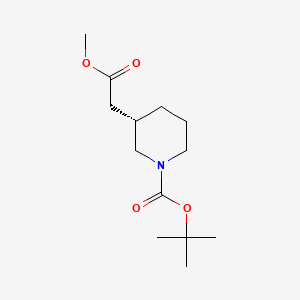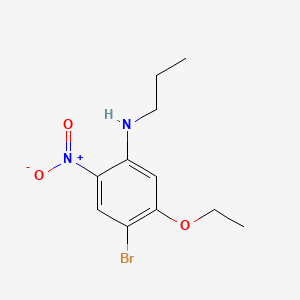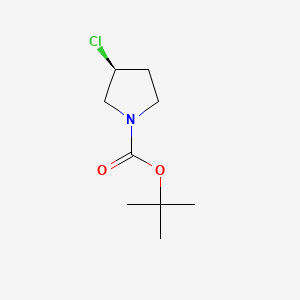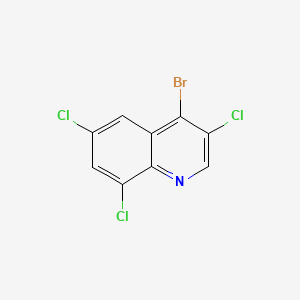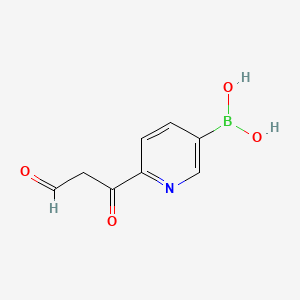
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H8BNO4 . It has an average mass of 192.964 Da and a mono-isotopic mass of 193.054642 Da .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, which are similar to the compound , has been extensively studied. One common method involves a palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
Chemical Reactions Analysis
Pyridinylboronic acids, such as “this compound”, can be used in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
Scientific Research Applications
Boronic Acid in Drug Discovery
Boronic acids have been increasingly incorporated into medicinal chemistry efforts due to their desirable properties, such as potentially enhancing drug potency or improving pharmacokinetics. The FDA and Health Canada have approved several boronic acid drugs, highlighting the importance of boronic acids in therapeutic developments. This incorporation stems from boron's unique chemistry, offering benefits like stable boron-containing compounds that can interact effectively with biological molecules. The versatility and efficacy of boronic acids in drug design underscore their growing significance in pharmaceutical research (Plescia & Moitessier, 2020).
Boronic Acids in Biosensing
Boronic acids are central to developing advanced biosensors due to their ability to form stable complexes with diols, such as sugars, under physiological conditions. This property has been exploited in designing electrochemical biosensors for monitoring glucose levels, glycated hemoglobin, and other important biomarkers, offering non-enzymatic alternatives to traditional sensing mechanisms. These advancements highlight the potential of boronic acid derivatives in non-invasive disease diagnostics and monitoring, providing a foundation for future innovations in biosensing technologies (Wang et al., 2014).
Boronic Acids in Material Science
In material science, boronic acids contribute to the design and synthesis of new materials with unique properties, such as open-framework borates. These materials exhibit interesting optical properties, including photoluminescence and second harmonic generation, which could find applications in catalysis, nonlinear optics, display, and lighting devices. The ability of boronic acids to act as building blocks for creating materials with layered and three-dimensional structures opens new avenues for research in material science, potentially leading to innovative technologies (Lin & Yang, 2011).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is a key part of the reaction mechanism .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a fundamental process in synthetic chemistry, used for the formation of carbon-carbon bonds . This reaction can be used to synthesize a wide variety of organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds produced.
Result of Action
The primary result of the action of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
The action of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups . The stability of the boronic acid compound also contributes to the reaction’s success . .
Properties
IUPAC Name |
[6-(3-oxopropanoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYNTPHGXOWLGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)CC=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694413 |
Source


|
| Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-29-2 |
Source


|
| Record name | Boronic acid, B-[6-(1,3-dioxopropyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
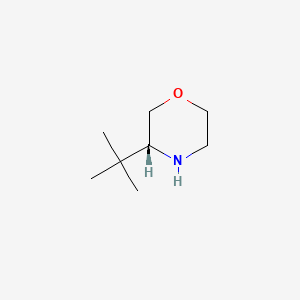
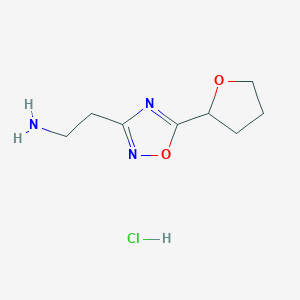

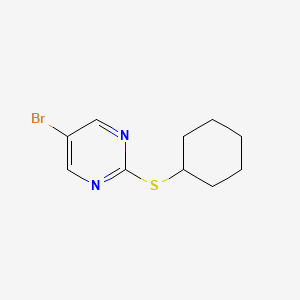
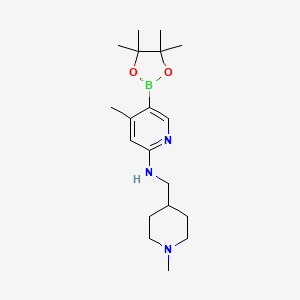

![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)
